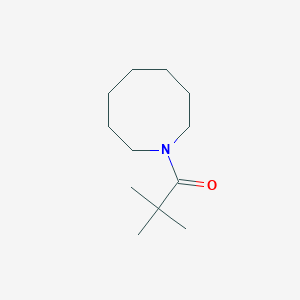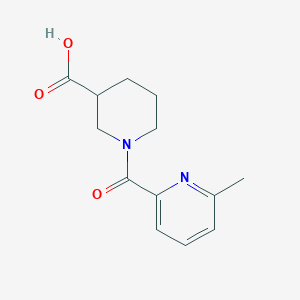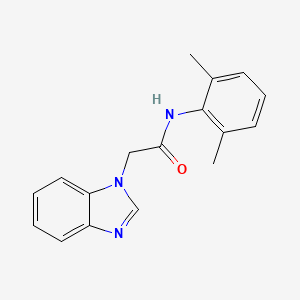![molecular formula C11H14FNO B7460463 N-[(2-fluorophenyl)methyl]-2-methylpropanamide](/img/structure/B7460463.png)
N-[(2-fluorophenyl)methyl]-2-methylpropanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[(2-fluorophenyl)methyl]-2-methylpropanamide, also known as FMA, is a chemical compound that belongs to the class of amides. It has gained significant attention in the scientific community due to its potential applications in the field of medicinal chemistry. FMA is a white crystalline powder with a molecular weight of 215.25 g/mol.
Mécanisme D'action
The exact mechanism of action of N-[(2-fluorophenyl)methyl]-2-methylpropanamide is not fully understood. However, it is believed to act on the GABAergic system, which is involved in the regulation of neuronal excitability. N-[(2-fluorophenyl)methyl]-2-methylpropanamide has been shown to increase the activity of GABA receptors, which leads to a decrease in neuronal excitability and a reduction in pain and anxiety.
Biochemical and Physiological Effects
N-[(2-fluorophenyl)methyl]-2-methylpropanamide has been shown to have a number of biochemical and physiological effects. It has been shown to increase the levels of GABA in the brain, which leads to a decrease in neuronal excitability. N-[(2-fluorophenyl)methyl]-2-methylpropanamide has also been shown to reduce the levels of glutamate, which is a neurotransmitter that is involved in the development of neuropathic pain.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using N-[(2-fluorophenyl)methyl]-2-methylpropanamide in lab experiments is its high potency and selectivity. N-[(2-fluorophenyl)methyl]-2-methylpropanamide has been shown to exhibit potent anticonvulsant and analgesic effects in animal models, which makes it a useful tool for studying the mechanisms of pain and epilepsy. However, one of the limitations of using N-[(2-fluorophenyl)methyl]-2-methylpropanamide in lab experiments is its poor solubility in water, which can make it difficult to administer to animals.
Orientations Futures
There are several future directions for research on N-[(2-fluorophenyl)methyl]-2-methylpropanamide. One area of interest is the development of more potent and selective analogs of N-[(2-fluorophenyl)methyl]-2-methylpropanamide that can be used as drugs to treat neuropathic pain and other neurological disorders. Another area of interest is the investigation of the long-term effects of N-[(2-fluorophenyl)methyl]-2-methylpropanamide on the brain and other organs. Finally, the use of N-[(2-fluorophenyl)methyl]-2-methylpropanamide in combination with other drugs for the treatment of neuropathic pain and other neurological disorders is an area that warrants further investigation.
Méthodes De Synthèse
The synthesis of N-[(2-fluorophenyl)methyl]-2-methylpropanamide involves the reaction between 2-fluorobenzylamine and 2-methylpropanoyl chloride. The reaction is carried out in the presence of a base such as triethylamine and a solvent such as dichloromethane. The yield of the reaction is usually around 70-80%.
Applications De Recherche Scientifique
N-[(2-fluorophenyl)methyl]-2-methylpropanamide has been extensively studied for its potential applications in the field of medicinal chemistry. It has been shown to exhibit anticonvulsant, analgesic, and anxiolytic properties in animal models. N-[(2-fluorophenyl)methyl]-2-methylpropanamide has also been investigated for its potential use as a drug to treat neuropathic pain, which is a type of chronic pain that is difficult to manage with currently available medications.
Propriétés
IUPAC Name |
N-[(2-fluorophenyl)methyl]-2-methylpropanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14FNO/c1-8(2)11(14)13-7-9-5-3-4-6-10(9)12/h3-6,8H,7H2,1-2H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYTHDURIYHOBEM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NCC1=CC=CC=C1F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14FNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(2-fluorophenyl)methyl]-2-methylpropanamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![4-bromo-N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-1-ethyl-N-methyl-1H-pyrazole-3-carboxamide](/img/structure/B7460386.png)

![1,3-dimethyl-1H-pyrazol-4-yl [4-(2-methylbenzyl)piperazino] sulfone](/img/structure/B7460401.png)

![N-[(2-fluorophenyl)methyl]propanamide](/img/structure/B7460447.png)
![2-chloro-N-[3-(2H-tetrazol-5-yl)phenyl]acetamide](/img/structure/B7460453.png)
![N-[(2-fluorophenyl)methyl]-2,2-dimethylpropanamide](/img/structure/B7460461.png)



